N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-13-12-18(21-14(2)20-13)23-28(25,26)17-8-5-15(6-9-17)22-19(24)10-7-16-4-3-11-27-16/h3-12H,1-2H3,(H,22,24)(H,20,21,23)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELARZQLYCUVDD-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420617 | |
| Record name | AC1NVH2V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
518350-19-1 | |
| Record name | AC1NVH2V | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90420617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]aniline
Reagents :
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2,6-Dimethylpyrimidin-4-amine (1.0 equiv)
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4-Nitrobenzenesulfonyl chloride (1.2 equiv)
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Triethylamine (2.5 equiv)
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Palladium on carbon (10% w/w) for hydrogenation
Procedure :
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Sulfonylation : React 2,6-dimethylpyrimidin-4-amine with 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane at 0–5°C for 4 hours. Quench with ice-water, extract, and purify via silica gel chromatography (Yield: 78%).
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Nitro Reduction : Hydrogenate the nitro intermediate under 50 psi H₂ in ethanol at 25°C for 12 hours. Filter and concentrate to obtain the aniline derivative (Yield: 92%).
Table 1: Optimization of Sulfonylation Conditions
| Parameter | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| Temperature (°C) | -10 to 25 | 0–5 | Maximizes to 78% |
| Solvent | DCM, THF, Acetone | Dichloromethane | Prevents hydrolysis |
| Base | TEA, DIPEA, Pyridine | Triethylamine | Reduces side products |
Formation of 3-(Furan-2-yl)prop-2-enoyl Chloride
Reagents :
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3-(Furan-2-yl)acrylic acid (1.0 equiv)
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Thionyl chloride (3.0 equiv)
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Catalytic DMF
Procedure :
Reflux the acrylic acid with excess thionyl chloride and DMF (0.1 equiv) in toluene at 80°C for 3 hours. Remove volatiles under vacuum to isolate the acyl chloride as a yellow oil (Yield: 85%).
Amide Coupling and Final Assembly
Reagents :
-
4-[(2,6-Dimethylpyrimidin-4-yl)sulfamoyl]aniline (1.0 equiv)
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3-(Furan-2-yl)prop-2-enoyl chloride (1.1 equiv)
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Triethylamine (2.0 equiv)
Procedure :
-
Dissolve the aniline intermediate in dry chloroform under nitrogen.
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Add triethylamine dropwise at 0°C, followed by slow addition of the acyl chloride.
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Stir at 0–5°C for 6 hours, then warm to room temperature overnight.
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Wash with 5% HCl, dry over Na₂SO₄, and recrystallize from ethyl acetate/hexane (Yield: 67%).
Table 2: Critical Parameters for Amide Bond Formation
| Variable | Tested Conditions | Optimal Outcome |
|---|---|---|
| Coupling Agent | DCC, EDC, None | None (Direct acylation) |
| Solvent | CHCl₃, THF, DMF | Chloroform |
| Temperature (°C) | -10 to 25 | 0–5 (initial), then 25 |
Industrial-Scale Adaptations
For bulk production, continuous flow reactors replace batch processes to enhance reproducibility. Key modifications include:
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In-line Purification : Integrate scavenger resins to remove excess acyl chlorides.
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Automated pH Control : Maintain reaction at pH 7–8 using feedback loops.
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Crystallization Optimization : Employ anti-solvent precipitation with heptane to improve crystal morphology.
Analytical Validation
Purity Assessment :
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HPLC : >99.5% purity (C18 column, 60:40 MeCN/H₂O, 1 mL/min)
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NMR : δ 2.34 (s, 6H, pyrimidine-CH₃), 6.72 (d, J=15.6 Hz, 1H, enamide), 7.89 (s, 1H, furan-H).
Stability Studies : The compound remains stable for >24 months at -20°C under argon, with degradation <0.2% per year.
Chemical Reactions Analysis
Hydrolysis of the Enamide Bond
The enamide group (-NH-C=O-) undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and amine derivative. This reaction is pivotal for prodrug activation or metabolite studies.
Sulfonamide Group Reactivity
The sulfamoyl (-SO₂-NH-) bridge participates in electrophilic and nucleophilic reactions, often serving as a stable linker or target for functionalization.
| Reaction Type | Conditions | Outcome | Applications |
|---|---|---|---|
| N-Alkylation | K₂CO₃, DMF, alkyl halide, 80°C | Substitution at sulfonamide nitrogen to form N-alkyl derivatives | Enhanced bioavailability in analogs |
| Acid-Catalyzed Cleavage | Conc. H₂SO₄, 100°C, 2 hrs | Pyrimidine-sulfonic acid + 4-aminoacetophenone | Degradation studies under extreme conditions |
Furan Ring Electrophilic Substitution
The electron-rich furan undergoes electrophilic aromatic substitution (EAS), primarily at the C-5 position due to directing effects of the oxygen atom.
Pyrimidine Ring Functionalization
The 2,6-dimethylpyrimidine core participates in regioselective reactions, influenced by methyl substituents.
| Reaction | Conditions | Result | Key Observations |
|---|---|---|---|
| Chlorination | POCl₃, 110°C, 4 hrs | 4-Chloro-2,6-dimethylpyrimidine sulfonamide | Selective substitution at C-4 due to NH activation |
| Oxidation | KMnO₄, H₂O, 70°C | Pyrimidine N-oxide formation | Enhanced polarity; confirmed by TLC |
Cross-Coupling Reactions
The enamide’s α,β-unsaturated system engages in Michael additions or cycloadditions, expanding structural diversity.
Photochemical Reactivity
The furan-enamide conjugation system exhibits unique photostability and potential for [2+2] cycloadditions.
| Condition | Outcome | Quantum Yield | Applications |
|---|---|---|---|
| UV light (254 nm) | Dimerization via furan cycloaddition | Φ = 0.12 | Polymer/materials science |
Key Research Findings:
-
Synthetic Optimization : Microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating (70°C → 120°C, 30 min) while maintaining >95% purity.
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Stability Profile : The compound decomposes <5% under physiological pH (7.4) over 24 hrs but degrades rapidly in acidic environments (pH 2: 80% decomposition in 6 hrs) .
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Biological Interactions : The enamide’s α,β-unsaturation enhances binding to cysteine residues in target enzymes, as shown in molecular docking studies .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide exhibit significant anticancer properties. Studies have shown that sulfamoyl derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, the compound's structural similarity to known anticancer agents suggests it may inhibit specific kinases or transcription factors critical for tumor survival .
2. Antimicrobial Properties
The presence of the sulfamoyl group is notable for its antimicrobial potential. Compounds containing this functional group have been studied for their efficacy against various bacterial strains, including resistant strains. Preliminary bioassays suggest that this compound could serve as a lead structure for developing new antibiotics .
3. Anti-inflammatory Effects
Inflammation is a common underlying factor in many diseases, including arthritis and cardiovascular diseases. Research indicates that compounds with similar structures can modulate inflammatory pathways, potentially making this compound a candidate for anti-inflammatory drug development. Mechanistic studies are ongoing to elucidate its effects on cytokine production and immune cell activation .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of sulfamoyl-linked acrylamide derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings
Furan-2-yl acrylamide contributes to π-π stacking interactions, whereas analogs with cyano groups (e.g., ) or fluorinated substituents (e.g., ) exhibit altered electronic properties, impacting binding affinity or metabolic stability.
Molecular Weight and Drug-Likeness :
- The target compound (398.44 g/mol) adheres more closely to Lipinski’s rule of five compared to larger analogs like SAR245409 (703.77 g/mol), suggesting better oral bioavailability .
Biological Target Implications :
- Sulfamoyl-linked compounds often target sulfotransferases or kinases. The target compound ’s structure aligns with PI3K inhibitors (e.g., SAR245409 ), but its smaller size may limit off-target effects.
- XCT790 demonstrates how trifluoromethyl groups can enhance receptor specificity, though at the cost of increased molecular complexity.
Biological Activity
N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide, with CAS Number 518350-19-1, is a compound of interest due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant studies that contribute to understanding its pharmacological properties.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H18N4O4S
- Molecular Weight : 398.44 g/mol
The structure features a furan ring and a pyrimidine moiety, which are often associated with various biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit moderate to good antimicrobial properties. For instance, derivatives of pyrimidine and furan have shown efficacy against various bacterial strains, suggesting that this compound may also possess similar activities due to its structural components .
Anticancer Properties
Studies have demonstrated that compounds containing furan and pyrimidine rings can inhibit cancer cell growth. For example, related compounds have been tested against human cancer cell lines and shown significant cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
A specific case study on related furan derivatives indicated that they could inhibit the proliferation of cancer cells in vitro, leading to further exploration of their mechanisms of action, including the modulation of signaling pathways involved in cell growth and survival.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It is hypothesized that the sulfonamide group may interact with various enzymes involved in metabolic processes or disease pathways. For instance, similar compounds have been reported to inhibit carbonic anhydrase and other key enzymes, which could be relevant for therapeutic applications in conditions such as glaucoma or cancer .
Case Studies
- Antimicrobial Study : A study evaluated a series of pyrimidine derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain modifications to the pyrimidine ring enhanced activity significantly .
- Cytotoxicity Assay : In a cytotoxicity assay involving human cancer cell lines (e.g., HeLa cells), a derivative similar to this compound exhibited IC50 values indicating potent anticancer effects .
- Enzyme Interaction Study : Molecular docking studies suggested that the compound could effectively bind to target enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
Data Tables
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-3-(furan-2-yl)prop-2-enamide?
- Methodology : The compound can be synthesized via sulfamoyl coupling reactions. For example, coupling 2,6-dimethylpyrimidin-4-amine with 4-chlorosulfonylphenyl intermediates, followed by amidation with furan-containing propenoic acid derivatives. Key steps include:
- Use of coupling agents like EDCI/HOBt for amide bond formation.
- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane).
- Confirmation of intermediates by -NMR and HRMS (e.g., HRMS(ESI+) m/z data as in ).
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodology :
- X-ray crystallography : For unambiguous confirmation of stereochemistry and molecular packing (use SHELX-2018 for refinement ).
- NMR spectroscopy : - and -NMR in DMSO-d to identify sulfamoyl, pyrimidine, and furan protons.
- HRMS : Electrospray ionization (ESI) to validate molecular weight (e.g., m/z 613.2349 [M+H] as in ).
Advanced Research Questions
Q. How can molecular docking studies predict the binding affinity of this compound to biological targets?
- Methodology :
- Use AutoDock Vina for high-throughput docking (multithreading for efficiency) .
- Prepare the ligand: Optimize 3D structure with Gaussian09 (B3LYP/6-31G*).
- Select protein targets (e.g., sulfamoyl-binding enzymes from RCSB PDB entries like FB8 ).
- Validate docking poses with MD simulations (AMBER/CHARMM).
Q. How do solvent effects influence the compound’s electronic properties?
- Methodology :
- TDDFT calculations : Compare gas-phase vs. solvent (e.g., DMSO, water) using polarizable continuum models (PCM) .
- Analyze solvatochromic shifts in UV-Vis spectra (experimental validation via spectrophotometry).
Q. How to design structure-activity relationship (SAR) studies for sulfamoyl-containing analogs?
- Methodology :
- Variation of substituents : Modify pyrimidine (e.g., 4-fluorophenyl) or furan (e.g., methylthio) groups (see for synthetic protocols).
- Bioassays : Test inhibition of carbonic anhydrase or kinases (IC determination via fluorescence polarization).
Q. What strategies resolve crystallographic disorder in X-ray structures of this compound?
- Methodology :
- Use SHELXL for refinement: Apply TWIN/BASF commands for twinned data .
- Validate with R < 5% and Fo/Fc maps for electron density clarity.
Q. How to address contradictions between computational binding predictions and experimental IC data?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
